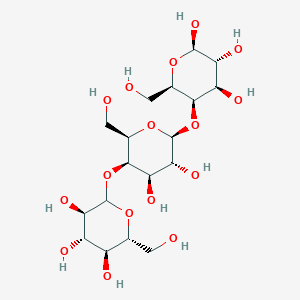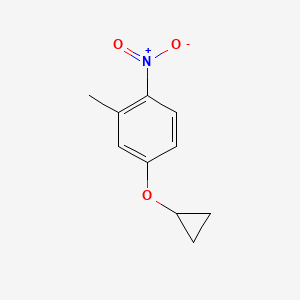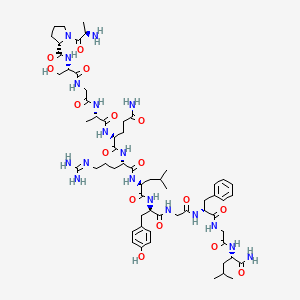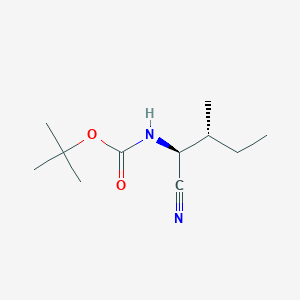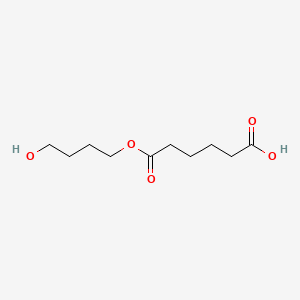
Cyclopropyl--d4-Methyl-d2 Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl–d4-Methyl-d2 Alcohol is a deuterated compound with the molecular formula C4H8O and a molecular weight of 72.11 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl–d4-Methyl-d2 Alcohol can be synthesized through the deuteration of cyclopropylmethyl alcohol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the complete exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of Cyclopropyl–d4-Methyl-d2 Alcohol involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity of the final product. The production methods are optimized to achieve high yields and cost-effectiveness while maintaining the integrity of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl–d4-Methyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl–d4-methyl-d2 ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to cyclopropyl–d4-methyl-d2 alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in Cyclopropyl–d4-Methyl-d2 Alcohol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Cyclopropyl–d4-methyl-d2 ketone.
Reduction: Cyclopropyl–d4-methyl-d2 alkane.
Substitution: Cyclopropyl–d4-methyl-d2 chloride or bromide.
Aplicaciones Científicas De Investigación
Cyclopropyl–d4-Methyl-d2 Alcohol has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium content, which provides distinct spectral signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of Cyclopropyl–d4-Methyl-d2 Alcohol involves its interaction with molecular targets through its hydroxyl group. The deuterium atoms in the compound influence its chemical reactivity and stability. In biological systems, the deuterium atoms can alter the metabolic pathways and rates of enzymatic reactions, leading to different pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs .
Comparación Con Compuestos Similares
Cyclopropylmethanol: A non-deuterated analog with similar chemical properties but different NMR spectral characteristics.
Cyclopropyl–d4-methyl-d2 ketone: An oxidized form of Cyclopropyl–d4-Methyl-d2 Alcohol.
Cyclopropyl–d4-methyl-d2 chloride: A substituted derivative of Cyclopropyl–d4-Methyl-d2 Alcohol.
Uniqueness: Cyclopropyl–d4-Methyl-d2 Alcohol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and alters its reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
1219805-67-0 |
|---|---|
Fórmula molecular |
C4H2D6O |
Peso molecular |
78.14269067 |
Sinónimos |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
